Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate
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Overview
Description
Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate include:
- Ethyl 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate
- Ethyl 1-phenyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate
- Ethyl 1-benzyl-6-ethyl-1,2,3,6-tetrahydropyridine-2-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl and methyl groups at specific positions on the tetrahydropyridine ring can result in unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H21NO2 |
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Molecular Weight |
259.34 g/mol |
IUPAC Name |
ethyl 1-benzyl-6-methyl-3,6-dihydro-2H-pyridine-2-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-3-19-16(18)15-11-7-8-13(2)17(15)12-14-9-5-4-6-10-14/h4-10,13,15H,3,11-12H2,1-2H3 |
InChI Key |
GNKZPXOJKHIUEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC=CC(N1CC2=CC=CC=C2)C |
Origin of Product |
United States |
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